molecular formula C9H11BrClN B3369923 (1R,2S)-2-(4-Bromo-phenyl)-cyclopropylamine hydrochloride CAS No. 26568-24-1

(1R,2S)-2-(4-Bromo-phenyl)-cyclopropylamine hydrochloride

Cat. No.: B3369923
CAS No.: 26568-24-1
M. Wt: 248.55
InChI Key: XQXNVLZRIWWINX-OULXEKPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-2-(4-Bromo-phenyl)-cyclopropylamine hydrochloride (CAS: 1228092-84-9) is a chiral cyclopropylamine derivative with a bromine substituent at the para position of the phenyl ring. Its molecular formula is C₉H₁₁BrClN, and it has a molecular weight of 248.55 g/mol . This compound is typically synthesized as a hydrochloride salt to enhance stability and solubility.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S)-2-(4-bromophenyl)cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN.ClH/c10-7-3-1-6(2-4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H/t8-,9+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXNVLZRIWWINX-OULXEKPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228092-84-9
Record name rac-(1R,2S)-2-(4-bromophenyl)cyclopropan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(4-Bromo-phenyl)-cyclopropylamine hydrochloride typically involves the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Bromination: The phenyl ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Amine Introduction: The amine group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with the brominated phenyl ring.

    Formation of Hydrochloride Salt: The final step involves converting the free amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution at the Aromatic Ring

The bromine atom on the phenyl ring enables electrophilic aromatic substitution (EAS) and transition metal-catalyzed coupling reactions.

a. Suzuki-Miyaura Cross-Coupling
The bromophenyl group undergoes palladium-catalyzed cross-coupling with boronic acids to form biaryl derivatives. For example:

 1R 2S 2 4 Bromo phenyl cyclopropylamine+Ar B OH 2Pd PPh3 4,base 1R 2S 2 4 Ar phenyl cyclopropylamine\text{ 1R 2S 2 4 Bromo phenyl cyclopropylamine}+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{base}}\text{ 1R 2S 2 4 Ar phenyl cyclopropylamine}

Reaction conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ or Cs₂CO₃

  • Solvent: Dioxane/H₂O (4:1)

  • Temperature: 70–100°C

  • Yield: 70–95% (depending on boronic acid)

b. Buchwald-Hartwig Amination
The bromine can be replaced with amine groups via palladium catalysis:

 1R 2S 2 4 Bromo phenyl cyclopropylamine+R2NHPd2 dba 3,Xantphos 1R 2S 2 4 R2N phenyl cyclopropylamine\text{ 1R 2S 2 4 Bromo phenyl cyclopropylamine}+\text{R}_2\text{NH}\xrightarrow{\text{Pd}_2\text{ dba }_3,\text{Xantphos}}\text{ 1R 2S 2 4 R}_2\text{N phenyl cyclopropylamine}

Key conditions:

  • Catalyst: Pd₂(dba)₃/Xantphos

  • Solvent: Toluene

  • Temperature: 110°C

  • Yield: 60–85%

Amine Functional Group Reactivity

The primary amine participates in acid-base reactions, acylations, and condensations.

a. Salt Formation and Deprotonation
The hydrochloride salt reversibly converts to the free amine under basic conditions:

 1R 2S 2 4 Bromo phenyl cyclopropylamine HClNaOH 1R 2S 2 4 Bromo phenyl cyclopropylamine+NaCl\text{ 1R 2S 2 4 Bromo phenyl cyclopropylamine HCl}\xrightarrow{\text{NaOH}}\text{ 1R 2S 2 4 Bromo phenyl cyclopropylamine}+\text{NaCl}

  • pKa of conjugate acid: ~9.5

b. Acylation
The amine reacts with acyl chlorides or anhydrides:

 1R 2S 2 4 Bromo phenyl cyclopropylamine+RCOCl 1R 2S 2 4 Bromo phenyl N acyl cyclopropylamine\text{ 1R 2S 2 4 Bromo phenyl cyclopropylamine}+\text{RCOCl}\rightarrow \text{ 1R 2S 2 4 Bromo phenyl N acyl cyclopropylamine}

  • Typical conditions: Et₃N, CH₂Cl₂, 0°C to RT

  • Yield: 80–95%

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes selective ring-opening under acidic or oxidative conditions.

a. Acid-Catalyzed Ring Opening
In concentrated HCl, the cyclopropane ring opens to form a diol derivative:

 1R 2S 2 4 Bromo phenyl cyclopropylamineHCl conc  1R 2S 3 4 Bromo phenyl 1 2 propanediol\text{ 1R 2S 2 4 Bromo phenyl cyclopropylamine}\xrightarrow{\text{HCl conc }}\text{ 1R 2S 3 4 Bromo phenyl 1 2 propanediol}

  • Reaction time: 12–24 hours

  • Yield: 50–70%

b. Oxidation with Ozone
Ozonolysis cleaves the cyclopropane ring to yield aldehydes:

 1R 2S 2 4 Bromo phenyl cyclopropylamineO3,then Zn H2O4 Bromo benzaldehyde+NH3\text{ 1R 2S 2 4 Bromo phenyl cyclopropylamine}\xrightarrow{\text{O}_3,\text{then Zn H}_2\text{O}}\text{4 Bromo benzaldehyde}+\text{NH}_3

  • Temperature: −78°C

  • Yield: 60–75%

Stereoselective Transformations

The (1R,2S) configuration directs stereochemical outcomes in reactions.

a. Chiral Resolution with D-Mandelic Acid
Racemic mixtures are resolved via diastereomeric salt formation:

StepConditionsYield (%)ee (%)
Salt formationEthanol, 90°C, 3 hours85.499.0
RecrystallizationEthyl acetate, RT80.898.5

Data from a patented synthesis route .

b. Asymmetric Hydrogenation
The amine group facilitates enantioselective hydrogenation of prochiral substrates:

  • Catalyst: Ru-BINAP complex

  • Pressure: 50 bar H₂

  • Selectivity: >95% ee

Scientific Research Applications

Building Block in Organic Synthesis

The compound serves as a crucial building block in organic chemistry for synthesizing complex molecules. Its unique structure allows for various reactions, including:

  • Cyclopropanation : Used to create cyclopropyl rings through reactions with alkene substrates.
  • Bromination : The bromine atom can be substituted with other functional groups, facilitating the creation of diverse derivatives.
  • Amine Functionalization : The amine group can introduce further chemical functionalities, making it versatile in synthetic pathways.

Applications in Pharmaceutical Chemistry

The compound is explored for its potential therapeutic effects. Notably:

  • Neurological Disorders : Investigated for its role as a potential treatment for conditions such as depression and anxiety due to its interaction with neurotransmitter systems.
  • Enzyme Inhibition : Studies have shown that it may inhibit specific enzymes, which could be beneficial in drug development targeting metabolic pathways.

Receptor Binding Studies

Research indicates that (1R,2S)-2-(4-Bromo-phenyl)-cyclopropylamine hydrochloride interacts with various biological receptors:

Receptor Type Binding Affinity (Ki) Notes
5-HT2A Receptor3.7 μMSignificant agonist activity observed .
Dopamine ReceptorsVariablePotential implications in psychopharmacology .

Material Science

In addition to its biological applications, this compound is utilized in developing new materials:

  • Catalysis : Acts as a catalyst in various chemical reactions, enhancing reaction rates and yields.
  • Polymer Synthesis : Its chemical properties allow it to be integrated into polymer chains, improving material characteristics.

Case Study 1: Antidepressant Properties

A study explored the antidepressant-like effects of this compound in animal models. Results indicated that the compound significantly reduced depressive behaviors when administered at specific dosages.

Case Study 2: Enzyme Inhibition

Research published in Medicinal Chemistry highlighted the compound's ability to inhibit the enzyme LSD1 (lysine-specific demethylase 1), showing promise for cancer treatment applications by altering gene expression profiles .

Mechanism of Action

The mechanism of action of (1R,2S)-2-(4-Bromo-phenyl)-cyclopropylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Key analogs include:

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine hydrochloride (CAS: 1156491-10-9)

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride (CAS: 1314324-00-9)

trans-2-Phenylcyclopropylamine hydrochloride (CAS: 1986-47-6)

(1R,2S)-2-(2-Chlorophenyl)cyclopropan-1-amine hydrochloride (CAS: N/A)

Comparative Analysis

Table 1: Physicochemical Properties
Compound (CAS) Molecular Formula Molecular Weight (g/mol) Substituent(s) Melting Point (°C) Solubility
4-Bromo (1228092-84-9) C₉H₁₁BrClN 248.55 4-Bromo Not reported Likely low (inferred from Br)
3,4-Difluoro (1156491-10-9) C₉H₁₀ClF₂N 205.63 3,4-Difluoro >185 Slight in DMSO, Methanol
4-Fluoro (1314324-00-9) C₉H₁₁ClFN 187.64 4-Fluoro Not reported Not reported
Phenyl (1986-47-6) C₉H₁₁N·HCl 169.64 None Not reported Not reported
Key Differences :

Bromine’s higher atomic weight contributes to a larger molecular weight (248.55 vs. 205.63 for 3,4-difluoro) . Fluorine (3,4-Difluoro and 4-Fluoro analogs): Enhances metabolic stability and bioavailability due to fluorine’s electronegativity and small size. The 3,4-difluoro derivative is critical in Ticagrelor synthesis, where fluorine atoms improve binding affinity to the P2Y₁₂ receptor .

Synthetic Routes: The 3,4-difluoro analog is synthesized via Friedel-Crafts reactions, asymmetric reductions, and Hoffman degradation .

Applications :

  • 3,4-Difluoro analog : Key intermediate in Ticagrelor production, a P2Y₁₂ receptor antagonist used for antiplatelet therapy .
  • 4-Bromo analog : Likely serves as a versatile intermediate for introducing bromine in drug discovery, enabling further functionalization via cross-coupling reactions .

Safety Profiles: The 3,4-difluoro compound has noted safety risks (R24/25: Toxic if swallowed or in contact with skin) .

Biological Activity

Overview

(1R,2S)-2-(4-Bromo-phenyl)-cyclopropylamine hydrochloride is a chiral cyclopropylamine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a bromine atom on a phenyl ring attached to a cyclopropylamine moiety, is being investigated for its roles in enzyme inhibition and receptor interactions, which may have implications for therapeutic applications.

The synthesis of this compound typically involves several key steps:

  • Formation of the Cyclopropyl Ring : Achieved through cyclopropanation reactions.
  • Bromination : The phenyl ring is brominated using agents like N-bromosuccinimide (NBS).
  • Amine Introduction : A nucleophilic substitution introduces the amine group.
  • Hydrochloride Salt Formation : The final product is formed by reacting the free amine with hydrochloric acid to enhance solubility.

Enzyme Inhibition

Research indicates that this compound may inhibit key enzymes involved in neurotransmitter metabolism. For instance, its structural analogs have shown significant inhibition of monoamine oxidases (MAOs), which are crucial in the breakdown of neurotransmitters such as serotonin and dopamine . This inhibition could lead to increased levels of these neurotransmitters in the brain, potentially affecting mood and behavior.

Receptor Binding Studies

The compound has also been evaluated for its binding affinity to various receptors. Preliminary studies suggest that it may interact with GABAB_B receptors and other neurotransmitter systems, influencing pathways associated with depression and anxiety disorders . Such interactions highlight its potential as a therapeutic agent in treating mood disorders.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of cyclopropylamine derivatives, including this compound:

  • Antidepressant Effects : In animal models, compounds structurally related to this cyclopropylamine have demonstrated antidepressant-like effects through modulation of neurotransmitter levels and receptor activity .
  • Cytotoxicity : Some derivatives have shown cytotoxic effects against cancer cell lines, indicating potential applications in oncology . For example, studies on related compounds have reported IC50_{50} values in the low micromolar range against various tumor cell lines.

The mechanism by which this compound exerts its biological effects likely involves multiple pathways:

  • Inhibition of MAOs : By inhibiting these enzymes, the compound may elevate monoamine levels.
  • Modulation of GABAB_B Receptors : This action could enhance inhibitory neurotransmission, contributing to anxiolytic effects.
  • Impact on Cytochrome P450 Enzymes : Its interaction with these enzymes may influence drug metabolism and efficacy .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique properties attributed to the bromine substitution on the phenyl ring:

Compound NameBromine SubstitutionBiological ActivityNotes
(1R,2S)-2-(4-Chloro-phenyl)-cyclopropylamineNoModerate MAO inhibitionLess potent than brominated analog
(1R,2S)-2-(4-Fluoro-phenyl)-cyclopropylamineNoLow MAO inhibitionFluorine reduces binding affinity
(1R,2S)-2-(4-Methyl-phenyl)-cyclopropylamineNoVariable activityMethyl group alters sterics

Q & A

Q. What are the established synthetic routes for (1R,2S)-2-(4-Bromo-phenyl)-cyclopropylamine hydrochloride, and what are the critical reaction parameters?

The compound is synthesized via cyclopropanation reactions, often involving transition-metal catalysts (e.g., palladium) to achieve stereochemical control. Key steps include the formation of the cyclopropane ring via [2+1] cycloaddition between a bromophenyl-substituted alkene and a diazo compound. Critical parameters include temperature control (<0°C to avoid side reactions) and chiral auxiliary use to preserve the (1R,2S) configuration. Impurities like urea derivatives (e.g., from amine dimerization) must be monitored using HPLC .

Q. How can the stereochemical purity of this compound be validated?

Chiral HPLC or supercritical fluid chromatography (SFC) with polysaccharide-based columns (e.g., Chiralpak®) is recommended. Compare retention times with authentic standards (e.g., trans-2-phenylcyclopropylamine hydrochloride, CAS 1986-47-6) and validate using polarimetry or X-ray crystallography. For advanced confirmation, nuclear Overhauser effect (NOE) NMR experiments can distinguish cis/trans isomers .

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

Stability studies show that cyclopropylamine hydrochlorides degrade under humid or warm conditions. Store at -20°C in airtight containers with desiccants. Monitor degradation via HPLC; degradation products may include hydrolyzed cyclopropane derivatives or dimerized urea impurities. Avoid bacterial contamination (e.g., E. coli), which accelerates decomposition in biological matrices .

Advanced Research Questions

Q. How can trace impurities (e.g., urea derivatives) in synthesized batches be identified and quantified?

Use high-resolution mass spectrometry (HRMS) coupled with LC-MS/MS to detect low-abundance impurities. For example, urea impurities (e.g., l-(1R,2S)-2-(4-Bromo-phenyl)cyclopropyl-3-urea) can form during amine coupling steps. Quantify using a reference standard and calibrate against a validated linear range (0.1–5% w/w). Structural elucidation requires tandem MS/MS fragmentation and comparison with synthetic impurity libraries .

Q. What methodologies are suitable for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinity (Kd). For enzyme inhibition assays, use fluorogenic substrates (e.g., acetylcholinesterase inhibition assays with thiocholine esters). In vitro platelet aggregation studies (relevant to anti-thrombotic research) require human platelet-rich plasma and ADP/ collagen as agonists, comparing activity to Ticagrelor intermediates .

Q. How can computational chemistry predict the compound’s metabolic pathways?

Employ density functional theory (DFT) to model cytochrome P450-mediated oxidation sites. Molecular docking (e.g., AutoDock Vina) into CYP2C19 or CYP3A4 crystal structures predicts regioselective metabolism. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and LC-HRMS metabolite identification .

Q. What strategies resolve contradictions in chiral resolution data between HPLC and NMR?

Discrepancies may arise from solvent polarity effects on chiral recognition. Cross-validate using multiple techniques:

  • HPLC : Use a Chiralcel® OD-H column with hexane/isopropanol (90:10).
  • NMR : Employ chiral solvating agents (e.g., 2,2,2-trifluoro-1-(9-anthryl)ethanol) to split enantiomeric signals in <sup>1</sup>H NMR. Consistency across methods confirms enantiopurity .

Methodological Tables

Q. Table 1. Key Stability Parameters

ConditionDegradation Rate (48 hrs)Major Degradation Product
Plasma, 37°C≤11%Hydrolyzed cyclopropane derivative
Urine, 37°C≤11%Urea dimer
-20°C (6 months)≤30% (plasma), ≤70% (urine)Bacterial metabolite interference
Source: Adapted from plasma stability studies on analogous compounds

Q. Table 2. Chiral HPLC Conditions

ColumnMobile PhaseFlow RateRetention Time (min)
Chiralpak® IAHexane/EtOH (85:15) + 0.1% DEA1.0 mL/min12.3 (R,S), 14.7 (S,R)
DEA = Diethylamine; Validation data from trans-2-phenylcyclopropylamine studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S)-2-(4-Bromo-phenyl)-cyclopropylamine hydrochloride
Reactant of Route 2
(1R,2S)-2-(4-Bromo-phenyl)-cyclopropylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.